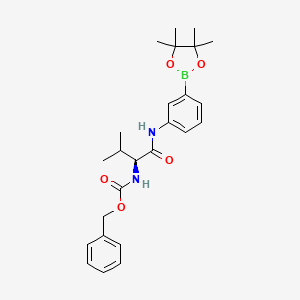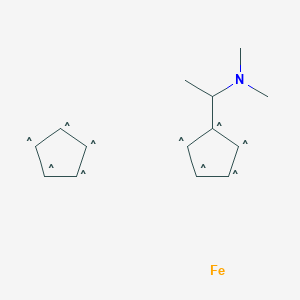
alpha-(N,N-Dimethylamino)ethylferrocene, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of alpha-(N,N-Dimethylamino)ethylferrocene is C14H19FeN. The molecular weight is 257.15 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of alpha-(N,N-Dimethylamino)ethylferrocene, 98% include a refractive index of n20/D 1.601 (lit.), a boiling point of 264 °C (lit.), and a density of 1.256 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Electrochemical Sensing and Surface Chemistry
Aminoferrocene derivatives, including α-(N,N-dimethylamino)ethylferrocene, have found extensive applications in electrochemical sensing and surface chemistry. These derivatives are particularly useful in investigating carbodiimide coupling reactions on carboxylic acid-functionalized self-assembled monolayers. The electroactive properties of ferrocene allow for the quantification of surface-bound species through electrochemical methods, making it invaluable for probing DNA-coated surfaces for DNA sensing and for optimizing conditions for surface activation and probe characterization in biosensing applications (Booth et al., 2015).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, α-(N,N-dimethylamino)ethylferrocene and its derivatives have been employed in the development of frustrated Lewis pairs for the heterolytic cleavage of dihydrogen. This process is crucial for activating small molecules in a controlled manner, offering a pathway to synthesize compounds that are otherwise challenging to obtain. Such methodologies have implications for the synthesis of phosphonium cation/hydrido borate anion salts and the exploration of novel reactions under ambient conditions, contributing to the advancement of synthetic chemistry (Huber et al., 2008).
Water Soluble Compounds and Electrochemistry
The synthesis of water-soluble ferrocenyl compounds, achieved by quaternization of α-(N,N-dimethylamino)ethylferrocene, underscores the versatility of ferrocene derivatives in creating multi-redox active structures. These structures are pivotal for studying the electrochemical properties of ferrocenyl compounds in aqueous environments. The development of such compounds paves the way for advanced materials with potential applications in redox flow batteries, electrocatalysis, and sensing technologies (Salmon & Jutzi, 2001).
Ligand Synthesis for Asymmetric Catalysis
α-(N,N-dimethylamino)ethylferrocene-based ligands have been synthesized and employed in asymmetric catalysis, highlighting the importance of ferrocene derivatives in enantioselective synthesis. The ability to construct complex, chiral molecules with high selectivity is fundamental to pharmaceutical synthesis, natural product synthesis, and the development of new materials. These ligands offer a platform for the development of novel catalytic systems capable of performing highly selective transformations, which are essential for advancing the field of asymmetric catalysis (Zirakzadeh et al., 2013).
Safety and Hazards
Alpha-(N,N-Dimethylamino)ethylferrocene, 98% is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation . In case of contact, rinse with water and seek medical advice if symptoms persist .
Propiedades
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLNZQTVMCEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FeN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

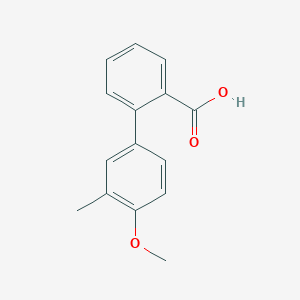
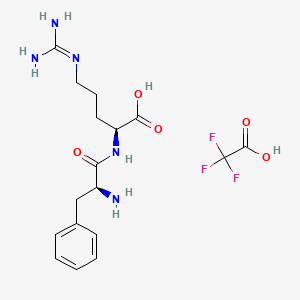
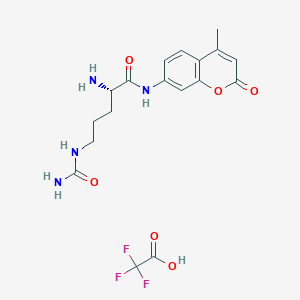

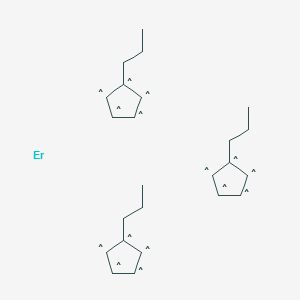
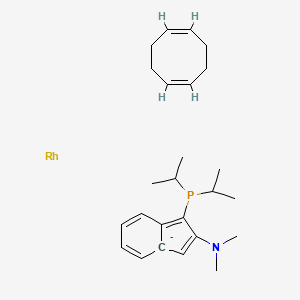


![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
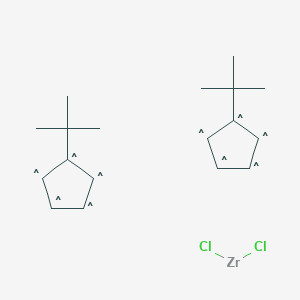
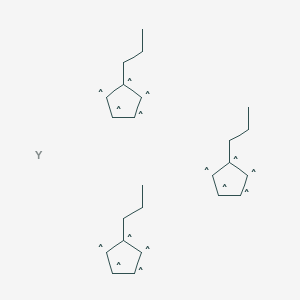

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
